molecular formula C18H25FN4O6S B3014108 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 868980-99-8

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B3014108
CAS RN: 868980-99-8
M. Wt: 444.48
InChI Key: LJILNDNWSWGMOH-UHFFFAOYSA-N
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Description

The compound N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex molecule that likely contains an oxazolidinone moiety, a sulfonyl group attached to a fluorinated phenyl ring, and a morpholinoethyl group linked through an oxalamide structure. This type of compound could be of interest due to the biological activities associated with its structural components, such as antimicrobial properties observed in sulfonamides and oxazolidinones .

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported through the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions and reaction with allyltrimethylsilane . Additionally, sulfonamides can be synthesized from reactions involving sulfonyl chlorides with amines, as demonstrated in the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) . A similar approach could be employed for the synthesis of the target compound, where a morpholinoethylamine could react with a suitable sulfonyl chloride derivative to introduce the sulfonamide functionality.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework . The presence of an oxazolidin-2-one ring, a sulfonyl group, and a morpholinoethyl group would be expected to be confirmed through characteristic peaks and signals in these spectroscopic data.

Chemical Reactions Analysis

The chemical reactivity of the compound would involve the functional groups present in its structure. The oxazolidin-2-one ring is known to participate in reactions generating N-acyliminium ions, which can undergo various nucleophilic additions . The sulfonyl group could be involved in substitution reactions with amines, as seen in the synthesis of sulfamides . The morpholino group could also engage in reactions typical of secondary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. Oxazolidin-2-ones are known for their chiral auxiliary properties and can impact the stereochemistry of reactions . The sulfonyl group contributes to the polarity and potential hydrogen bonding capacity of the molecule, which can affect solubility and reactivity . The morpholino group would impart basicity and could also influence the compound's solubility and ability to form salts. The presence of a fluorine atom could affect the compound's metabolic stability and lipophilicity, which are important factors in drug design .

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, including derivatives similar to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, have been shown to possess significant antibacterial activities. For example, the in vitro activities of novel oxazolidinone antibacterial agents have been evaluated against a variety of bacterial clinical isolates. These studies demonstrate that such compounds exhibit potent antibacterial activities against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. Importantly, strains resistant to common antibiotics like vancomycin and penicillin were not cross-resistant to oxazolidinones, suggesting a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996).

Chemical Synthesis and Structural Analysis

Research into the synthesis and structural analysis of oxazolidinone derivatives has expanded the understanding of these compounds. For instance, studies on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides and their hybridization with bioactive glass indicate potential biomedical applications beyond their antibacterial properties (Hayashi & Takasu, 2015). Additionally, the full characterization of linezolid and its synthetic precursors by solid-state nuclear magnetic resonance spectroscopy and mass spectrometry highlights the intricate structural features critical for their biological activity (Wielgus et al., 2015).

Potential as Antimicrobial Agents

The exploration of oxazolidinone derivatives as antimicrobial agents has led to the discovery of compounds with expanded activity against both gram-positive and gram-negative organisms. For example, substitutions on the azole moieties of oxazolidinone antibiotics have resulted in compounds with improved activity against Haemophilus influenzae and Moraxella catarrhalis, indicating potential for broader therapeutic applications (Genin et al., 2000).

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILNDNWSWGMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

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